molecular formula C6H4N2OS B063081 Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde CAS No. 185747-98-2

Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde

Cat. No. B063081
M. Wt: 152.18 g/mol
InChI Key: NIHCWUFNKJFVBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods have been explored to prepare imidazo[5,1-b][1,3]thiazole-7-carbaldehyde. These methods involve the condensation of appropriate precursors, such as aldehydes and thioamides, under specific reaction conditions. Researchers have investigated both conventional and green chemistry approaches to access this compound. Notably, the synthesis of imidazo[5,1-b][1,3]thiazole-7-carbaldehyde is crucial for further studies on its biological activities and applications .


Molecular Structure Analysis

The molecular structure of imidazo[5,1-b][1,3]thiazole-7-carbaldehyde consists of a central imidazole ring fused with a thiazole ring. The carbonyl group (aldehyde) is attached to the imidazole moiety. The arrangement of atoms and the presence of heteroatoms contribute to its unique properties. Researchers have characterized this structure using techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry .


Chemical Reactions Analysis

Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde can participate in various chemical reactions. These reactions include nucleophilic additions, condensations, and transformations of the aldehyde group. Researchers have explored its reactivity with different nucleophiles, electrophiles, and metal catalysts. Understanding its reactivity is essential for designing derivatives with improved properties .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Stability : Its stability under various conditions (light, temperature, pH) is essential for practical applications .

Scientific Research Applications

Antitumor Activity

Imidazo[5,1-b][1,3]thiazole derivatives have been investigated for their potential antitumor properties. For instance, guanylhydrazones synthesized from imidazo[2,1-b]thiazoles were evaluated for antitumor activities. One specific compound was found to inhibit Complex III of the mitochondrial respiratory chain and induce apoptosis in certain cell lines, demonstrating the potential of these compounds as antitumor agents (Andreani et al., 2005).

Antimicrobial Activity

New derivatives of imidazo[2,1-b][1,3,4]thiadiazoles were synthesized and shown to exhibit good antibacterial and antifungal activities. The process involved synthesizing these derivatives from 3,4,5-trimethoxy benzoic acid and thiosemicarbazide, followed by further reactions to yield imidazo[2,1-b][1,3,4] thiadiazole–5-carbaldehyde derivatives. These compounds were then tested for their antimicrobial properties, with some displaying significant activity (Alegaon & Alagawadi, 2011).

Novel Synthetic Methods

Innovative synthetic methodologies have also been developed utilizing imidazo[5,1-b][1,3]thiazole derivatives. For example, novel imidazo[2,1-b]thiazol-5-amine derivatives were synthesized through a one-pot, four-component reaction, demonstrating the chemical versatility and potential utility of these compounds in synthesizing new chemical entities (Mahdavi et al., 2012).

Structural and Spectroscopic Analysis

Research has been conducted on the synthesis and structure of imidazo[2,1-b][1,3,4] thiadiazole derivatives, highlighting their pharmacological significance. One study reported the synthesis and crystal structure analysis of a specific derivative, emphasizing the planarity of the imidazo[2,1-b][1,3,4] thiadiazole and coumarin ring systems and their inclination angles, which could be relevant for understanding the compound's biological activities (Begum et al., 2007).

properties

IUPAC Name

imidazo[5,1-b][1,3]thiazole-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c9-3-5-6-8(4-7-5)1-2-10-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHCWUFNKJFVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C(N=CN21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625368
Record name Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde

CAS RN

185747-98-2
Record name Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DMF (15.48 ml) was added to 80 ml of dichloromethane. A solution of 18.32 ml of phosphorus oxychloride in 80 ml of dichloromethane was dropwise added thereto under ice cooling. A reaction was allowed to proceed at room temperature for 30 min. A solution of imidazo[5,1-b]thiazole in 40 ml of dichloromethane was added dropwise thereto. The mixture was heated under reflux for 2.5 hr. The reaction solution was poured into ice. The reaction solution was adjusted to pH 9.8 by the addition of a 5 N aqueous sodium hydroxide solution, followed by extraction five times with 200 ml of dichloromethane. The extract was dried over anhydrous magnesium sulfate. The solvent was removed by distillation under the reduced pressure. The residue was purified by column chromatography on silica gel (eluting with dichloromethane:ethyl acetate=5:1, ethyl acetate alone, and then dichloromethane:methanol=10:1) to give 2.37 g of 7-formylimidazo[5,1-b]thiazole.
Name
Quantity
15.48 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
18.32 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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